molecular formula C9H16N4O2 B1428080 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1239771-52-8

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B1428080
M. Wt: 212.25 g/mol
InChI Key: MQNYMOVBOMVQTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, has been the focus of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” are as follows: Its molecular weight is 212.25 g/mol. It has a topological polar surface area of 51.4 Ų. It has a complexity of 431. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of the oxadiazole and piperazine compounds show antimicrobial activities. For instance, a study demonstrated the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial activities, where some compounds exhibited moderate to good activity against tested microorganisms (Bektaş et al., 2010).

Crystal Structure and Computational Analysis

Another study focused on the crystal structure and computational analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This research highlighted the importance of these compounds in understanding molecular interactions and designing new molecules with potential applications in drug development (Kumara et al., 2017).

Antioxidant Activity

A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity. The study found that these compounds possess varying degrees of radical scavenging ability, indicating their potential use in combating oxidative stress-related diseases (Mallesha et al., 2014).

Anticonvulsant Activity

Research into the anticonvulsant activity of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed that some compounds exhibited significant efficacy in animal models, suggesting their potential in the development of new antiepileptic drugs (Harish et al., 2013).

Safety And Hazards

The safety and hazards associated with “1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” are not well-documented in the literature .

Future Directions

The future directions for “1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” could involve further exploration of its potential applications in drug discovery, medicinal chemistry, and materials science. More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile .

properties

IUPAC Name

3-(methoxymethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-14-7-8-11-9(15-12-8)6-13-4-2-10-3-5-13/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYMOVBOMVQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186683
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

CAS RN

1239771-52-8
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239771-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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